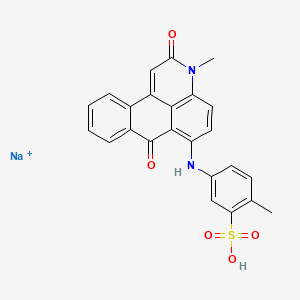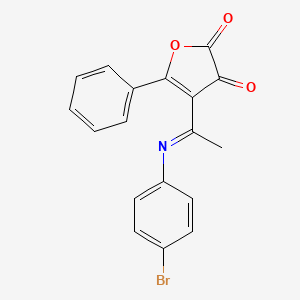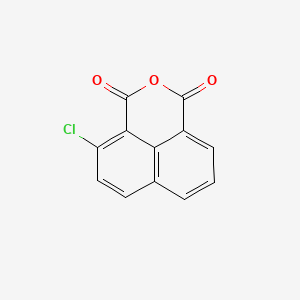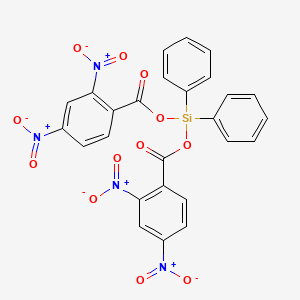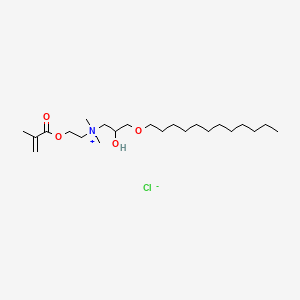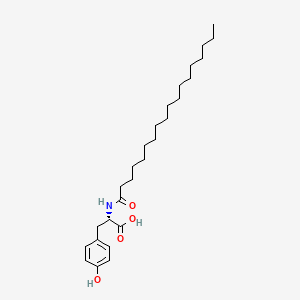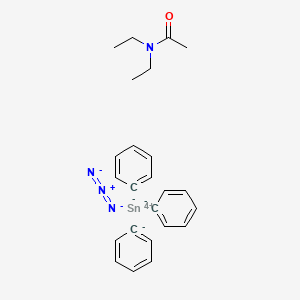
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- is an organotin compound with the molecular formula C24H28N4OSn. This compound is characterized by the presence of an azido group and a triphenyl structure, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- involves several steps. One common method includes the reaction of triphenyltin chloride with sodium azide in the presence of N,N-diethylacetamide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- undergoes various chemical reactions, including:
Scientific Research Applications
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- has several scientific research applications:
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and triphenyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The triphenyl group provides stability and enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- can be compared with other organotin compounds such as:
Trimethyltin chloride: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.
Tributyltin chloride: Widely used as a biocide and antifouling agent but is highly toxic to marine life.
Diethyltin diiodide: An early discovered organotin compound used in organic synthesis. The uniqueness of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- lies in its azido group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry.
Properties
CAS No. |
83729-84-4 |
|---|---|
Molecular Formula |
C24H28N4OSn |
Molecular Weight |
507.2 g/mol |
IUPAC Name |
benzene;N,N-diethylacetamide;tin(4+);azide |
InChI |
InChI=1S/C6H13NO.3C6H5.N3.Sn/c1-4-7(5-2)6(3)8;3*1-2-4-6-5-3-1;1-3-2;/h4-5H2,1-3H3;3*1-5H;;/q;4*-1;+4 |
InChI Key |
NWJTVOGSOBHXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


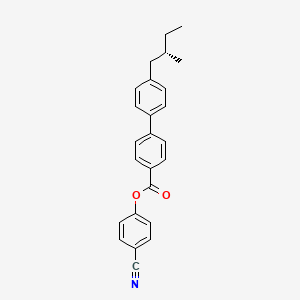
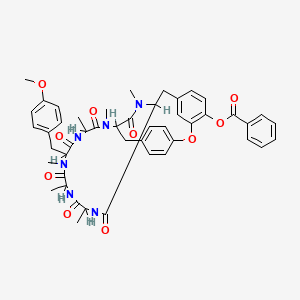
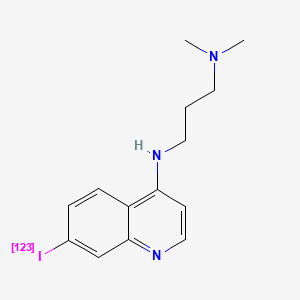

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

